![molecular formula C17H19NO4 B5732222 {4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)
{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid
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Overview
Description
{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid, commonly known as TFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects and has shown promising results in various research studies.
Mechanism of Action
The exact mechanism of action of TFA is not fully understood, but it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX enzymes, TFA reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever. TFA has also been shown to modulate the activity of various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects
TFA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro. TFA has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TFA has been shown to modulate the activity of various signaling pathways involved in cancer cell growth and survival. Additionally, TFA has been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of TFA is its high purity and yield, which makes it suitable for various laboratory experiments. TFA is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of TFA is its limited solubility in water, which may make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of TFA in vivo.
Future Directions
There are several future directions for the research on TFA. One area of interest is the development of TFA analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective effects of TFA and its potential use in the treatment of neurodegenerative diseases. Further studies are also needed to investigate the potential use of TFA in combination with other therapeutic agents for the treatment of cancer. Overall, the research on TFA has shown promising results and warrants further investigation for its potential use in various therapeutic applications.
Synthesis Methods
The synthesis of TFA involves the reaction of 4-aminophenylacetic acid with 5-tert-butyl-2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be verified using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
TFA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. TFA has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, TFA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[4-[(5-tert-butylfuran-2-carbonyl)amino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)14-9-8-13(22-14)16(21)18-12-6-4-11(5-7-12)10-15(19)20/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXXDAVPTMRHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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